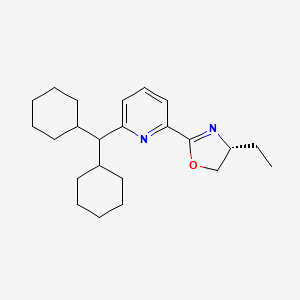
N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine is an organic compound with the molecular formula C20H28N2. It is known for its unique structure, which includes two tert-butyl groups attached to a phenyl ring, making it a valuable compound in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine typically involves the reaction of 3,5-di-tert-butylphenylamine with benzene-1,2-diamine under specific conditions. One common method includes:
Reactants: 3,5-di-tert-butylphenylamine and benzene-1,2-diamine.
Catalysts: Acid catalysts such as sulfuric acid (H2SO4).
Solvents: Organic solvents like dichloromethane or toluene.
Reaction Conditions: The reaction is usually carried out at room temperature with continuous stirring for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as:
High-Pressure Reactors: To increase the reaction rate and yield.
Automated Systems: For precise control of reaction parameters.
Purification: Techniques like recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Reduction reactions can yield amines.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron (Fe).
Major Products
Oxidation: Produces quinones.
Reduction: Produces primary or secondary amines.
Substitution: Produces halogenated derivatives.
Applications De Recherche Scientifique
N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various chemical formulations.
Mécanisme D'action
The mechanism of action of N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Oxidative Stress: By scavenging free radicals and reducing oxidative damage.
Modulate Enzyme Activity: By binding to active sites and altering enzyme function.
Affect Cellular Pathways: By influencing signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di-tert-butylcatechol: Similar structure but with hydroxyl groups instead of amine groups.
N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diol: Contains hydroxyl groups in place of amine groups.
N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to its specific combination of tert-butyl groups and amine functionalities, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring stability and specific reactivity patterns.
Propriétés
IUPAC Name |
2-N-(3,5-ditert-butylphenyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-19(2,3)14-11-15(20(4,5)6)13-16(12-14)22-18-10-8-7-9-17(18)21/h7-13,22H,21H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUPZFASENNFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)NC2=CC=CC=C2N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Bromo-9-(4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)-9-phenyl-9H-fluorene](/img/structure/B8243283.png)








